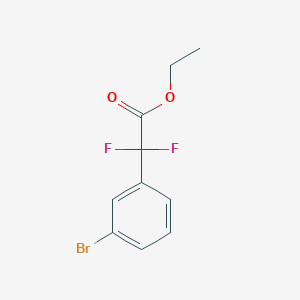

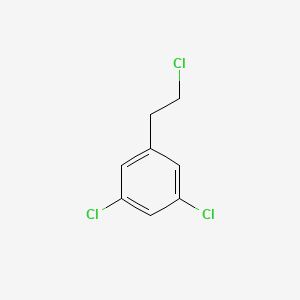

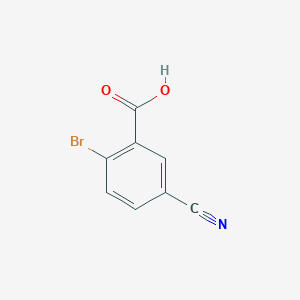

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

Overview

Description

The compound is a derivative of chloronitrophenol, which is a type of nitrophenol that has a chlorine atom and a nitro group attached to the phenol ring . Nitrophenols are typically yellowish, crystalline solids that are used in the manufacture of dyes, drugs, and pesticides .

Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely include a benzene ring with a nitro group (NO2), a chlorine atom, and a fluorine atom attached at different positions .Chemical Reactions Analysis

Nitrophenols, such as 2-chloro-4-nitrophenol, have been found to undergo degradation via the 1,2,4-benzenetriol pathway in certain bacteria . This involves the conversion of the nitrophenol to benzenetriol via a chloro-1,4-benzoquinone intermediate .Physical And Chemical Properties Analysis

Based on similar compounds, “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely be a solid at room temperature . It might have a relatively high melting point and could be slightly soluble in water .Scientific Research Applications

Application

The compound, also referred to as 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide (2), has been discovered to be an effective inhibitor against EV-A71 infection, showing a significant reduction of viral titre .

Method of Application

The compound inhibits the post-entry stages of EV-A71 viral replication cycle and significantly reduces viral protein expression of structural proteins such as VP0 and VP2 via inhibiting EV-A71 RNA replication .

Results

The compound exerts broad-spectrum antiviral effects against other enteroviruses. It is more likely to target a host factor in EV-A71 RNA replication .

2. Nonlinear Optics

Application

The compound is used in the development of organic nonlinear optical single crystals, which are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Method of Application

The organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .

Results

The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGDEDHEOAOOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)